molecular formula C8H3F7 B1529927 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride CAS No. 1803828-53-6

4,5-Difluoro-2-(trifluoromethyl)benzodifluoride

Cat. No.: B1529927
CAS No.: 1803828-53-6
M. Wt: 232.1 g/mol
InChI Key: UMEJAQRTDIRVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-(trifluoromethyl)benzodifluoride is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms on its benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride typically involves the fluorination of benzene derivatives. One common method is the direct fluorination of 2-(trifluoromethyl)benzene using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow fluorination processes. These processes ensure high purity and yield, making the compound suitable for large-scale applications. The reaction is carried out in specialized reactors designed to handle fluorinating agents safely.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

  • Substitution: Reagents like halogens (Cl2, Br2) or strong nucleophiles (NaOH, NH3) are used.

Major Products Formed:

  • Oxidation: Trifluoromethylbenzoic acid, trifluoromethylbenzaldehyde.

  • Reduction: 2-(trifluoromethyl)benzene.

  • Substitution: 4,5-difluoro-2-(trifluoromethyl)benzene derivatives with various functional groups.

Scientific Research Applications

4,5-Difluoro-2-(trifluoromethyl)benzodifluoride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's high fluorine content enhances the stability and bioactivity of the resulting molecules.

In the field of materials science, it is used to create fluorinated polymers and coatings with improved chemical resistance and thermal stability. Additionally, it finds applications in the development of advanced electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism by which 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target.

Molecular Targets and Pathways Involved:

  • Pharmaceuticals: Targets may include enzymes, receptors, or ion channels involved in various biological processes.

  • Materials Science: The compound may interact with polymer matrices or other materials to improve their properties.

Comparison with Similar Compounds

  • 2,6-Difluorobenzene

  • 2,4,6-Trifluorotoluene

  • 2-(Trifluoromethyl)benzene

  • 4,5-Difluoro-2-(trifluoromethyl)benzene

Properties

IUPAC Name

1-(difluoromethyl)-4,5-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-5-1-3(7(11)12)4(2-6(5)10)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEJAQRTDIRVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Reactant of Route 2
Reactant of Route 2
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Reactant of Route 3
Reactant of Route 3
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Reactant of Route 4
Reactant of Route 4
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Reactant of Route 5
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Reactant of Route 6
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.